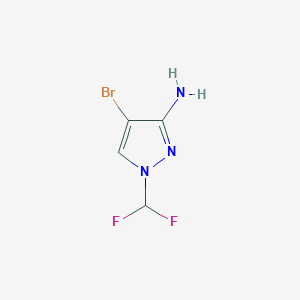

4-bromo-1-(difluoromethyl)-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

4-bromo-1-(difluoromethyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrF2N3/c5-2-1-10(4(6)7)9-3(2)8/h1,4H,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIVFMUIFDEGFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1C(F)F)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrF2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-(difluoromethyl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with 1,3-diketones, followed by bromination and introduction of the difluoromethyl group. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to optimize the reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-(difluoromethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the pyrazole ring.

Cycloaddition Reactions: The pyrazole ring can engage in cycloaddition reactions with other unsaturated compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can lead to different oxidation states of the pyrazole ring .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

4-Bromo-1-(difluoromethyl)-1H-pyrazol-3-amine serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including substitution and oxidation, leading to the formation of diverse derivatives with tailored properties .

Reagent in Chemical Reactions

The compound is utilized as a reagent in several chemical reactions, facilitating the synthesis of other pyrazole derivatives that exhibit varied biological activities. For instance, modifications at the pyrazole ring can yield compounds with enhanced antifungal or anticancer properties .

Biological Research

Antimicrobial and Anticancer Properties

Research indicates that 4-bromo-1-(difluoromethyl)-1H-pyrazol-3-amine exhibits promising antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against specific fungal strains, suggesting its potential as a fungicide . Additionally, compounds derived from this pyrazole have shown antiproliferative effects against cancer cell lines, indicating a possible role in cancer therapeutics .

Mechanism of Action

The mechanism underlying the biological activity of 4-bromo-1-(difluoromethyl)-1H-pyrazol-3-amine involves interactions at the molecular level that disrupt essential cellular processes in target organisms. For example, it may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation .

Agrochemical Development

The compound's properties are also being investigated for use in agrochemicals. Its effectiveness against fungal pathogens positions it as a candidate for developing new agricultural fungicides that could help manage crop diseases while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 4-bromo-1-(difluoromethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 4-bromo-1-(difluoromethyl)-1H-pyrazol-3-amine to other pyrazol-3-amine derivatives are summarized below. Key comparison criteria include substituent groups, molecular weight, purity, and applications.

Table 1: Structural and Physicochemical Comparison

*Estimated based on structural formula.

Key Observations:

Substituent Diversity: The difluoromethyl group in the target compound contrasts with aromatic (e.g., 2-fluorobenzyl), aliphatic (e.g., propan-2-yl), and heterocyclic (e.g., thiophene) substituents in analogs. Electron-withdrawing groups like -CF₂H may reduce the basicity of the 3-amine compared to electron-donating substituents (e.g., benzyl) .

Molecular Weight and Complexity :

- Derivatives with aromatic or heterocyclic substituents (e.g., 270.11 g/mol for 2-fluorobenzyl) have higher molecular weights than aliphatic analogs (e.g., 190.04 g/mol for isopropyl) .

- The target compound’s molecular weight (~214 g/mol) places it between simpler aliphatic and bulkier aromatic derivatives.

Purity and Availability :

- Most compounds are available at 95% purity (e.g., propan-2-yl derivative ), though some suppliers offer higher grades (e.g., 98% purity for iodobenzyl analogs ).

- The target compound is discontinued, limiting accessibility for current research .

Safety and Handling: Safety data sheets (SDS) for analogs like 4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-amine highlight standard precautions (e.g., avoiding inhalation) . No specific data exists for the difluoromethyl variant.

Biological Activity

4-Bromo-1-(difluoromethyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential applications in drug development, particularly against infectious diseases and as a lead compound for various therapeutic targets. The presence of the difluoromethyl group enhances its lipophilicity, which may influence its pharmacokinetic properties and biological interactions.

- Molecular Formula: C₅H₄BrF₂N₃

- Molar Mass: Approximately 228.01 g/mol

- Structure: The compound features a pyrazole ring with a bromine atom and a difluoromethyl substituent, which contributes to its unique biological profile.

The biological activity of 4-bromo-1-(difluoromethyl)-1H-pyrazol-3-amine is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The difluoromethyl group enhances binding affinity and selectivity, potentially leading to more effective modulation of biological pathways.

Antifungal Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit significant antifungal properties. For instance, a related compound demonstrated higher antifungal activity against several phytopathogenic fungi compared to existing treatments like boscalid, with effective concentrations (EC50) ranging from 5.50 to 79.42 µg/mL against various strains .

| Fungus | EC50 (µg/mL) |

|---|---|

| Colletotrichum orbiculare | 5.50 |

| Rhizoctonia solani | 14.40 |

| Phytophthora infestans | 75.54 |

| Fusarium moniliforme | 79.42 |

Antimicrobial Activity

4-Bromo-1-(difluoromethyl)-1H-pyrazol-3-amine has been evaluated for its antimicrobial properties, showing promise as an intermediate in developing anti-inflammatory and analgesic drugs . Its structural features allow it to inhibit specific bacterial and fungal strains effectively.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the pyrazole ring can significantly impact biological activity. For instance, the introduction of different substituents at various positions on the pyrazole ring alters the compound's efficacy against specific pathogens .

Case Study 1: Antifungal Efficacy

In a comparative study, the antifungal activity of pyrazole derivatives was assessed against seven fungal species. The results indicated that certain derivatives exhibited lower EC50 values than traditional antifungals, suggesting enhanced efficacy and potential for further development .

Case Study 2: Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding interactions between 4-bromo-1-(difluoromethyl)-1H-pyrazol-3-amine and target proteins involved in fungal metabolism. These studies revealed critical hydrogen bonding interactions that facilitate strong binding affinity, thereby enhancing antifungal activity .

Q & A

Q. What are the common synthetic routes for 4-bromo-1-(difluoromethyl)-1H-pyrazol-3-amine, and what intermediates are critical?

The synthesis typically involves cyclization and functionalization of pyrazole precursors. For example:

- Cyclization with hydrazines : Reaction of α,β-unsaturated carbonyl compounds (e.g., 2-chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone) with hydrazine hydrate or substituted hydrazines generates the pyrazole core. Bromination at the 4-position is achieved using N-bromosuccinimide (NBS) or similar reagents .

- Difluoromethylation : Introduction of the difluoromethyl group can occur via nucleophilic substitution or radical-mediated methods. A key intermediate is 1-(difluoromethyl)-1H-pyrazol-3-amine, which is subsequently brominated under controlled conditions .

Key intermediates : 5-bromo-pyrazole-3-carboxaldehyde, 3-amino-pyrazole derivatives.

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

- NMR Spectroscopy : , , and -NMR confirm substituent positions and purity. For example, the difluoromethyl group shows characteristic splitting patterns in -NMR .

- X-ray Crystallography : Single-crystal studies resolve spatial arrangements, as demonstrated in related pyrazole derivatives (e.g., 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine, solved with SHELX software). Data refinement protocols using SHELXL ensure accurate bond-length and angle measurements .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do the bromo and difluoromethyl substituents influence reactivity in cross-coupling reactions?

- Bromo Group : Acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling aryl/heteroaryl functionalization. Steric hindrance from the difluoromethyl group may slow reaction kinetics, requiring optimized catalysts (e.g., Pd(PPh)) and elevated temperatures .

- Difluoromethyl Group : Enhances metabolic stability in bioactive analogs. Its electron-withdrawing nature directs electrophilic substitution to the 5-position of the pyrazole ring .

Methodological Note : Use DFT calculations to predict reactive sites and monitor reactions via LC-MS for intermediate tracking .

Q. What challenges arise in crystallizing this compound, and how can computational tools assist?

- Challenges : Low melting points, polymorphism, and hygroscopicity complicate crystal growth. Co-crystallization with carboxylic acids (e.g., succinic acid) improves lattice stability .

- Computational Solutions : Molecular docking with Mercury Software predicts packing motifs. SHELXD and SHELXE pipelines enable high-throughput phase determination for twinned crystals .

Q. How is the compound evaluated for biological activity, and what structure-activity relationships (SAR) are observed?

- In Vitro Assays :

- SAR Insights :

Data Contradiction Analysis

Q. Discrepancies in reported synthetic yields: How to resolve them?

Methodological Best Practices

Q. How to optimize purity for pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.